molecular formula C25H21NO4 B2702125 3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-48-5

3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2702125
CAS No.: 866809-48-5
M. Wt: 399.446
InChI Key: OEGAHNREBUJFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:

  • Position 3: A 4-methoxybenzoyl group, contributing electron-donating methoxy substituents.

Properties

IUPAC Name

3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-29-19-11-7-17(8-12-19)15-26-16-22(25(28)21-5-3-4-6-23(21)26)24(27)18-9-13-20(30-2)14-10-18/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGAHNREBUJFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.

    Substitution Reactions: The methoxybenzoyl and methoxyphenylmethyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Final Assembly: The final product is obtained by coupling the substituted quinoline with the appropriate benzoyl and phenylmethyl derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its binding affinity and specificity. The quinoline core can intercalate with DNA, making it a potential candidate for anticancer therapies. Additionally, the compound can inhibit certain enzymes, leading to its anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

1-Butyl and 1-Pentyl Derivatives
  • 1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (93): Molecular weight: 336 g/mol (C${21}$H${21}$NO$_3$) . Synthesis: Purified via TLC (dichloromethane/methanol 98:2), yielding a white oil.
  • 1-Pentyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one (94): Molecular weight: 350 g/mol (C${22}$H${23}$NO$_3$) .
  • No direct activity data are provided, but alkyl chains may influence metabolic stability (e.g., susceptibility to cytochrome P450 oxidation).
1-(4-Methylphenyl)methyl Derivatives
  • 3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (C567-0461): Substituent at position 3: Fluorobenzoyl (electron-withdrawing) vs. methoxybenzoyl (electron-donating) . Fluorine’s impact: Increased electronegativity may alter binding interactions or metabolic resistance.
  • 3-(4-Methoxybenzoyl)-6-methyl-1-[(4-methylphenyl)methyl]quinolin-4-one: Additional methyl group at position 6 on the quinoline core . Steric effects: Methyl substitution may hinder rotational freedom or modulate steric interactions with target proteins.

Substituent Variations at Position 3

Sulfonyl vs. Benzoyl Groups
  • 1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one: Position 3: Sulfonyl group (electron-withdrawing) replaces benzoyl . Implications: Sulfonyl groups increase acidity (e.g., of NH in dihydroquinolinone) and may enhance hydrogen-bonding capacity with biological targets.
Methoxy vs. Azido/Amino Groups
  • 4-Azido-2,3-bis(4-methoxyphenyl)quinoline (3l) and 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l): Position 3: Azido/amino groups instead of methoxybenzoyl . Reactivity: Azido groups enable click chemistry for bioconjugation, while amino groups facilitate hydrogen bonding or salt bridge formation.

Core Modifications and Substitution Patterns

  • 3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one (15): Substituent at position 2: 4-Methoxyphenyl instead of position 3 . Structural impact: Altered substitution pattern may shift electron density across the quinoline ring, affecting binding to planar hydrophobic pockets.
  • 1-(4-Aminophenyl)-3-(4-methoxyphenyl)-2,3-dihydro-1H-1,4-benzoxazin-4(1H)-one: Core modification: Benzoxazinone replaces dihydroquinolinone . Pharmacological relevance: Benzoxazinones are associated with anti-inflammatory and antimicrobial activities.

Purification Techniques

  • Chromatography: TLC () and column chromatography () are standard for isolating quinoline derivatives.
  • Crystallization: Ethanol-based crystallization is common ().

Physicochemical and Pharmacological Implications

Physicochemical Properties

  • Melting Points: Compound 4k (223–225°C) suggests high crystallinity, typical for methoxy-substituted quinolines .
  • Lipophilicity :
    • Fluorine () and alkyl chains () increase logP values, impacting bioavailability.

Inferred Pharmacological Profiles

  • Electron-Donating vs. Withdrawing Groups :
    • Methoxybenzoyl () may enhance π-π stacking, while sulfonyl () could improve target affinity via polar interactions.

Biological Activity

3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinolin-4-one core structure substituted with methoxybenzoyl and methoxyphenyl groups. Its chemical formula is C24H23NO3C_{24}H_{23}NO_3, with a molecular weight of approximately 373.45 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC24H23NO3
Molecular Weight373.45 g/mol
SolubilitySoluble in organic solvents like DMSO and ethanol

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and glioblastoma (U-87).

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases, particularly caspase 3 and caspase 8, which are critical for programmed cell death. In silico studies suggest that it may interact with multiple molecular targets involved in cancer progression.
  • Case Studies :
    • A study demonstrated that treatment with this compound resulted in a significant reduction of cell viability in MCF-7 cells, with IC50 values indicating potent activity at micromolar concentrations.
    • Another investigation reported enhanced apoptosis in MDA-MB-231 cells treated with this compound, correlating with increased levels of pro-apoptotic proteins.

Antioxidant Activity

In addition to its anticancer effects, this compound has shown promising antioxidant properties. It was evaluated using the DPPH radical scavenging assay, where it demonstrated a capacity to neutralize free radicals effectively, suggesting potential benefits in preventing oxidative stress-related diseases.

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic reactions. The synthesis typically begins with the condensation of appropriate starting materials followed by purification processes to yield the final product.

Comparative Studies

A comparative analysis of similar compounds indicates that the presence of methoxy groups enhances biological activity. For instance, derivatives lacking these groups showed significantly lower cytotoxicity across various cancer cell lines.

CompoundIC50 (µM) MCF-7IC50 (µM) MDA-MB-231
3-(4-Methoxybenzoyl)-...1520
Control (untreated)>100>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.